molecular formula C19H20N4O3S B2836582 4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide CAS No. 1251618-65-1

4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

Cat. No. B2836582
CAS RN: 1251618-65-1
M. Wt: 384.45
InChI Key: GYSBFABHMLUISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

  • Arylazothiazole Disperse Dyes : Novel heterocyclic aryl monoazo organic compounds, including derivatives similar to 4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide, have been synthesized for use as disperse dyes in dyeing polyester fabrics. These compounds showed potential in antimicrobial activity and antitumor activity against Ehrlich ascites carcinoma cell line, as well as antioxidant activity (Khalifa et al., 2015).

Antimicrobial Applications

  • Antimicrobial Activities : A related compound, 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, was synthesized and screened for antimicrobial activity. It showed good to moderate activity against various pathogenic bacteria and fungi (Bayrak et al., 2009).

Anticancer and Anti-Inflammatory Applications

  • Anticancer and Anti-Inflammatory Agents : Synthesis of novel pyrazolopyrimidines derivatives, related to the target compound, demonstrated significant anticancer and 5-lipoxygenase inhibition activities, indicating potential applications in anti-inflammatory and anticancer therapies (Rahmouni et al., 2016).

Chemical Synthesis and Reactivity

  • Synthesis of 8-Azapurines : Research on 4-amino-1,2,3-triazole-5-carboxamides, closely related to the target molecule, focused on their conversion to 8-azapurines, a process valuable in chemical synthesis (Albert & Trotter, 1979).

Heterocyclization Reactions

  • Heterocyclic Derivatives Synthesis : Studies on heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides provide insights into the chemical behavior and synthesis routes of compounds similar to the target chemical (Rudenko et al., 2011).

Precursors for Thiazole Derivatives

  • Synthesis of Thiazole Derivatives : 5-Aminothiazole-4-carboxamide, a precursor for the synthesis of thiazole derivatives, was synthesized from aminocyanacetamide, indicating a route for creating compounds similar to 4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide (Wang et al., 2014).

properties

IUPAC Name

4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-25-14-7-6-12(11-15(14)26-2)8-10-22-19(24)18-16(20)17(23-27-18)13-5-3-4-9-21-13/h3-7,9,11H,8,10,20H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSBFABHMLUISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide

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